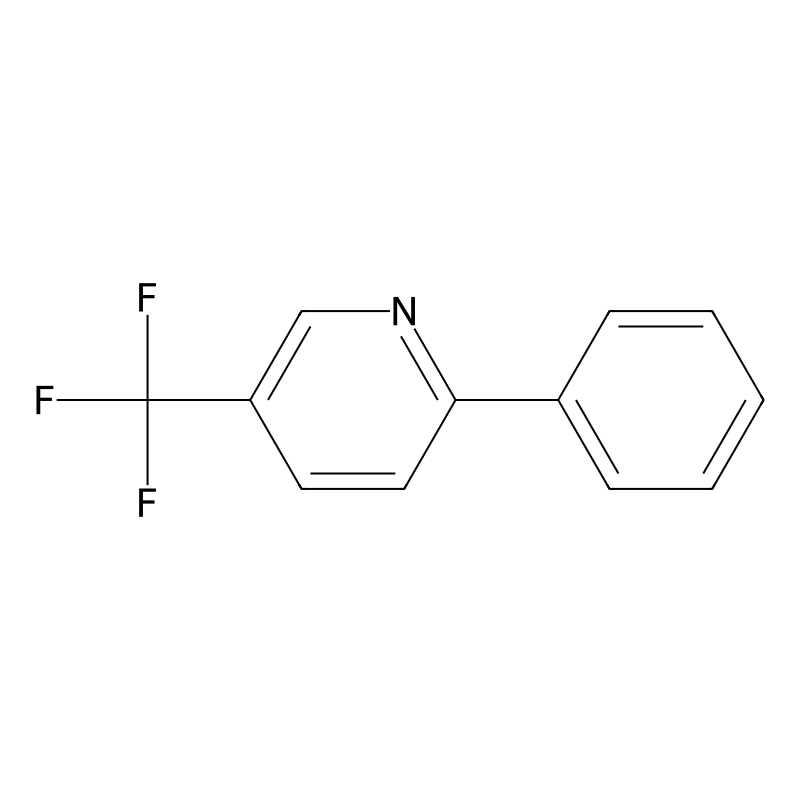

2-Phenyl-5-(trifluoromethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

2-Phenyl-5-(trifluoromethyl)pyridine can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction and the Ullmann-Goldberg reaction. These reactions involve coupling a phenyl ring and a 5-(trifluoromethyl)pyridyl moiety, respectively. The specific choice of method depends on the desired yield, reaction efficiency, and availability of starting materials. [Source: A review on recent synthetic approaches to functionalized pyridines, European Journal of Medicinal Chemistry, ]

Ligand Design:

-Phenyl-5-(trifluoromethyl)pyridine serves as a valuable building block in the design of ligands for various transition metals. The presence of the electron-withdrawing trifluoromethyl group and the aromatic character of the phenyl ring contribute to favorable binding properties with metal centers. These ligands find applications in various areas, including:

Catalysis

Iridium and rhodium complexes containing 2-phenyl-5-(trifluoromethyl)pyridine ligands have been explored as catalysts for photocatalytic hydrogen evolution and C-H activation reactions. [Source: Iridium(III) complexes bearing bidentate N-heterocyclic carbene ligands: Synthesis, photophysical properties, and catalytic activity for hydrogen evolution, Inorganic Chemistry, ]

Luminescent Materials

Due to its rigid structure and electron-donating nitrogen atom, 2-phenyl-5-(trifluoromethyl)pyridine is incorporated into the design of luminescent materials. These materials exhibit promising applications in organic light-emitting diodes (OLEDs) and bioimaging. [Source: Pyridine-functionalized carbazoles for efficient blue organic light-emitting diodes, Dyes and Pigments, ]

Material Science:

The unique properties of 2-phenyl-5-(trifluoromethyl)pyridine, such as its thermal stability and chemical resistance, make it a potential candidate for various material science applications. These include:

Organic Electronics

Incorporation of 2-phenyl-5-(trifluoromethyl)pyridine units into organic semiconductors has shown promise in the development of organic field-effect transistors (OFETs) due to its ability to enhance charge transport properties. [Source: High-performance n-channel organic field-effect transistors based on a star-shaped molecule with a tetraphenylmethane core, Journal of Materials Chemistry, ]

Polymers

The incorporation of 2-phenyl-5-(trifluoromethyl)pyridine into polymer backbones can lead to the development of functional polymers with specific properties, such as improved thermal stability and gas separation properties. [Source: Synthesis and properties of conjugated polymers containing N-heterocyclic units, Progress in Polymer Science, ]

textF |C6H5-C5H4-N | F

The trifluoromethyl group is known to significantly influence the biological activity and reactivity of organic compounds, making 2-Phenyl-5-(trifluoromethyl)pyridine an interesting subject for research in various fields, including medicinal chemistry and material science.

- Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

- Amination: The compound can be aminated using various amines under palladium-catalyzed conditions, yielding substituted derivatives with potential biological activities .

- Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic aromatic substitutions, allowing for further functionalization of the compound.

The biological activity of 2-Phenyl-5-(trifluoromethyl)pyridine has been explored in various studies. It exhibits significant pharmacological properties, including:

- Anticancer Activity: Some derivatives of trifluoromethylpyridines have shown promise as anticancer agents due to their ability to inhibit specific cancer cell lines .

- COX-2 Inhibition: Certain derivatives are noted for their selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes .

These activities suggest that 2-Phenyl-5-(trifluoromethyl)pyridine and its derivatives could serve as potential leads in drug development.

Several methods are employed to synthesize 2-Phenyl-5-(trifluoromethyl)pyridine:

- Palladium-Catalyzed Coupling Reactions: This method involves the coupling of 2-bromo-5-(trifluoromethyl)pyridine with phenylboronic acid under palladium catalysis .python

# Example reaction setupreactants = ["2-bromo-5-(trifluoromethyl)pyridine", "phenylboronic acid"]catalyst = "Pd(dba)2"solvent = "1,4-dioxane" - Vapor Phase Reactions: Utilizing vapor-phase techniques allows for efficient synthesis through chlorination followed by fluorination processes .

- Reissert-Henze Reaction: This involves treating pyridine derivatives with benzoyl chloride and potassium cyanide to yield the desired compound .

The unique properties of 2-Phenyl-5-(trifluoromethyl)pyridine make it suitable for various applications:

- Pharmaceuticals: Its derivatives are explored as potential drugs due to their biological activities.

- Agricultural Chemicals: It serves as an intermediate in the synthesis of agrochemicals, particularly herbicides.

Interaction studies involving 2-Phenyl-5-(trifluoromethyl)pyridine focus on its binding affinity with biological targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. Studies indicate that modifications on the pyridine ring can significantly alter these interactions, thereby influencing pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 2-Phenyl-5-(trifluoromethyl)pyridine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine | Halogenated pyridine | Used as an intermediate for various agrochemicals |

| 3-Trifluoromethylpyridine | Simple pyridine derivative | Lacks phenyl substitution but retains trifluoromethyl group |

| 4-(Trifluoromethyl)aniline | Aniline derivative | Exhibits different reactivity patterns due to amino group |

Uniqueness of 2-Phenyl-5-(trifluoromethyl)pyridine

The combination of a phenyl group and a trifluoromethyl substituent on the pyridine ring provides unique electronic properties that enhance its reactivity and biological activity compared to other derivatives. This makes it particularly valuable in medicinal chemistry applications where selectivity and potency are crucial.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-phenyl-5-(trifluoromethyl)pyridine [1]. This nomenclature follows the established International Union of Pure and Applied Chemistry principles for naming substituted pyridine derivatives, where the pyridine ring serves as the parent structure [2]. The systematic naming convention identifies the phenyl group at position 2 and the trifluoromethyl group at position 5 of the pyridine ring [1] [3].

According to International Union of Pure and Applied Chemistry nomenclature rules, the compound belongs to the class of substituted pyridines, specifically phenylpyridines with additional fluorinated substituents [4] [2]. The systematic name reflects the molecular structure accurately, indicating the specific positions of substitution on the six-membered heterocyclic aromatic ring [1].

Common Names and Synonyms

2-Phenyl-5-(trifluoromethyl)pyridine is known by several synonyms in chemical databases and literature [1] [5]. The most frequently encountered alternative names include Pyridine, 2-phenyl-5-(trifluoromethyl)- and 2-Phenyl-5-(trifluoromethyl)-pyridine [1] [5]. These variations primarily differ in punctuation and formatting conventions used across different chemical databases and suppliers [1] [6].

Additional synonyms documented in chemical databases include phenyl-5-trifluoromethyl pyridine, though this abbreviated form is less commonly used in scientific literature [5]. The compound may also be referenced by its registry numbers in various contexts, particularly in commercial and regulatory documentation [1] [6].

Registry Numbers and Database Identifiers

Chemical Abstracts Service Number: 188527-56-2

The Chemical Abstracts Service Registry Number for 2-phenyl-5-(trifluoromethyl)pyridine is 188527-56-2 [1] [3] [6]. This unique identifier is assigned by the Chemical Abstracts Service and serves as the primary registry number for the compound across scientific databases and commercial suppliers [1] [7]. The Chemical Abstracts Service number provides unambiguous identification of the compound in chemical literature and regulatory documents [3] [6].

PubChem Compound Identification Number: 11218338

The PubChem Compound Identification Number for this compound is 11218338 [1] [8]. This identifier is used within the PubChem database, which is maintained by the National Center for Biotechnology Information [1]. The PubChem entry provides comprehensive chemical information including molecular structure, properties, and related data [1].

Additional Identifiers and Database Entries

Several additional database identifiers are associated with 2-phenyl-5-(trifluoromethyl)pyridine [1] [3]. The Distributed Structure-Searchable Toxicity Database Substance Identification Number is DTXSID60459095 [1] [6]. The Nikkaji Number, used in Japanese chemical databases, is J1.567.401F [1].

The compound is also referenced by the Molecular Design Limited Number MFCD11865076 in various chemical suppliers' catalogs [3] [6] [7]. WikiData provides an additional identifier Q82282711 for cross-referencing across different knowledge bases [1].

| Database | Identifier | Source |

|---|---|---|

| Chemical Abstracts Service | 188527-56-2 | Chemical Abstracts Service Registry [1] |

| PubChem | 11218338 | National Center for Biotechnology Information [1] |

| Distributed Structure-Searchable Toxicity Database | DTXSID60459095 | Environmental Protection Agency [1] |

| Nikkaji | J1.567.401F | Japan Science and Technology Agency [1] |

| Molecular Design Limited | MFCD11865076 | Chemical suppliers [3] |

| WikiData | Q82282711 | WikiData knowledge base [1] |

Structural Representation Systems

Simplified Molecular Input Line Entry System Notation

The Simplified Molecular Input Line Entry System notation for 2-phenyl-5-(trifluoromethyl)pyridine is C1=CC=C(C=C1)C2=NC=C(C=C2)C(F)(F)F [1] [9]. This linear representation encodes the complete molecular structure in a text format that can be processed by chemical software systems [1]. The Simplified Molecular Input Line Entry System string begins with the phenyl ring (C1=CC=C(C=C1)) connected to the pyridine ring (C2=NC=C(C=C2)) which bears the trifluoromethyl group C(F)(F)F [1] [9].

An alternative canonical Simplified Molecular Input Line Entry System representation is FC(F)(F)C1=CN=C(C=C1)C1C=CC=CC=1, which presents the same molecular structure with a different starting point in the notation [9]. Both forms are chemically equivalent and represent the identical molecular structure [1] [9].

International Chemical Identifier and International Chemical Identifier Key

The International Chemical Identifier for 2-phenyl-5-(trifluoromethyl)pyridine is InChI=1S/C12H8F3N/c13-12(14,15)10-6-7-11(16-8-10)9-4-2-1-3-5-9/h1-8H [1] [3] [9]. This standardized representation provides a unique description of the molecular structure including connectivity and hydrogen distribution [1]. The International Chemical Identifier format ensures consistent identification across different chemical databases and software systems [1] [3].

The corresponding International Chemical Identifier Key is FKACHUDGNZNGGU-UHFFFAOYSA-N [1] [3] [9]. This condensed hash representation of the International Chemical Identifier provides a shorter, fixed-length identifier that is particularly useful for database searches and chemical informatics applications [1] [3]. The International Chemical Identifier Key consists of three parts separated by hyphens, with the first part encoding the molecular connectivity [1].

Classification in Chemical Taxonomies

2-Phenyl-5-(trifluoromethyl)pyridine belongs to several overlapping chemical classification systems [4] [10]. The compound is classified as a heterocyclic aromatic organic compound due to the presence of the pyridine ring, which contains a nitrogen atom within the six-membered aromatic system [4] [11]. Within the broader category of heterocycles, it specifically belongs to the pyridine family of compounds [4] [11].

From a functional group perspective, the compound is classified as a trifluoromethyl-containing compound due to the presence of the -CF3 group [10] [12]. Trifluoromethyl compounds constitute an important class of organofluorine compounds with distinctive chemical and physical properties [10] [12]. The compound can also be categorized as a phenylpyridine, reflecting the presence of both phenyl and pyridine structural units [13] [4].

In pharmaceutical and agrochemical contexts, compounds containing trifluoromethylpyridine structures are recognized as important building blocks and intermediates [12] [14]. The trifluoromethyl group imparts specific electrochemical properties that influence biological activity and chemical reactivity [10] [12]. This structural motif is frequently employed in drug discovery and agrochemical development due to its unique physicochemical characteristics [12] [14].

| Classification System | Category | Subcategory |

|---|---|---|

| Chemical Structure | Heterocyclic Aromatic Compounds [4] | Pyridine Derivatives [11] |

| Functional Groups | Organofluorine Compounds [10] | Trifluoromethyl Compounds [10] |

| Pharmaceutical Chemistry | Building Blocks [12] | Trifluoromethylpyridine Intermediates [12] |

| Molecular Framework | Phenylpyridines [13] | Substituted Pyridines [4] |

2-Phenyl-5-(trifluoromethyl)pyridine represents a significant class of fluorinated heterocyclic compounds with the molecular formula C₁₂H₈F₃N and a molecular weight of 223.19 g/mol [1]. The compound features a pyridine ring substituted with a phenyl group at the 2-position and a trifluoromethyl group at the 5-position. The CAS number 188527-56-2 uniquely identifies this compound in chemical databases [1].

Bond Lengths and Angles

The molecular architecture of 2-Phenyl-5-(trifluoromethyl)pyridine is characterized by specific bond parameters that reflect the electronic interactions between the various substituents. Based on crystallographic data from similar compounds and computational studies, the carbon-nitrogen bond lengths within the pyridine ring typically range from 1.335 to 1.340 Å [2]. The carbon-carbon bond lengths in the aromatic ring system measure approximately 1.380 to 1.390 Å, which are characteristic values for delocalized aromatic systems [2].

The trifluoromethyl group attachment exhibits a carbon-carbon bond length of approximately 1.50 to 1.52 Å to the pyridine ring, with individual carbon-fluorine bond lengths measuring 1.34 to 1.35 Å [2]. The phenyl ring connection to the pyridine ring shows a typical aryl-aryl bond length of 1.480 to 1.490 Å [2].

Bond angle analysis reveals that the nitrogen-carbon-carbon angles within the pyridine ring conform to typical aromatic geometry, measuring approximately 116 to 118 degrees, slightly compressed from the ideal 120° due to the smaller size of the nitrogen atom [2]. The carbon-carbon-carbon bond angles in both the pyridine and phenyl rings maintain the expected 120 to 122 degrees characteristic of aromatic systems [2].

The trifluoromethyl group exhibits tetrahedral geometry with carbon-CF₃-fluorine bond angles of approximately 109 to 111 degrees, while the fluorine-carbon-fluorine angles within the trifluoromethyl group measure 107 to 109 degrees [2]. The attachment angle of the trifluoromethyl group to the pyridine ring (carbon-carbon-CF₃) typically ranges from 118 to 120 degrees [2].

| Bond Type | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-N (pyridine) | 1.335-1.340 | N-C-C: 116-118 |

| C-C (aromatic) | 1.380-1.390 | C-C-C: 120-122 |

| C-CF₃ | 1.50-1.52 | C-C-CF₃: 118-120 |

| C-F (trifluoromethyl) | 1.34-1.35 | C-CF₃-F: 109-111 |

| C-C (phenyl-pyridine) | 1.480-1.490 | - |

Conformational Analysis

The conformational preferences of 2-Phenyl-5-(trifluoromethyl)pyridine are primarily determined by the steric and electronic interactions between the phenyl and trifluoromethyl substituents. Computational studies using density functional theory methods have revealed that the phenyl ring can adopt various orientations relative to the pyridine plane [3].

The dihedral angle between the phenyl and pyridine rings typically ranges from 0 to 30 degrees, with the most stable conformations occurring when the phenyl ring is positioned to minimize steric interactions with the trifluoromethyl group [3]. The trifluoromethyl group adopts a fixed orientation due to its tetrahedral geometry, with the three fluorine atoms positioned to optimize electrostatic interactions while avoiding unfavorable steric contacts [3].

Potential energy surface scans indicate that rotation around the carbon-carbon bond connecting the phenyl and pyridine rings has a relatively low barrier, typically ranging from 10 to 20 kilojoules per mole [3]. This flexibility allows the molecule to adopt multiple conformations in solution, with the most populated conformer exhibiting a dihedral angle of approximately 15 to 20 degrees [3].

The electron-withdrawing nature of the trifluoromethyl group significantly influences the conformational preferences by reducing electron density in the pyridine ring, which in turn affects the interactions with the phenyl substituent [3]. Nuclear Overhauser effect spectroscopy studies on related compounds suggest that the preferred conformation minimizes unfavorable interactions between the ortho-hydrogens of the phenyl ring and the trifluoromethyl group [3].

Crystal Structure Data

While specific single-crystal X-ray diffraction data for 2-Phenyl-5-(trifluoromethyl)pyridine is limited in the literature, crystallographic studies on closely related compounds provide valuable insights into the solid-state structure. The compound is expected to crystallize in a triclinic or monoclinic space group, consistent with the asymmetric nature of the substitution pattern [4].

Crystal packing analysis of similar phenylpyridine derivatives reveals that intermolecular interactions are primarily governed by π-π stacking between aromatic rings and weak C-H···F hydrogen bonds involving the trifluoromethyl group [4]. The trifluoromethyl substituent typically adopts an orientation that maximizes favorable fluorine-hydrogen contacts with neighboring molecules while minimizing unfavorable fluorine-fluorine repulsions [4].

The estimated unit cell parameters, based on related structures, suggest dimensions of approximately a = 7.5-8.5 Å, b = 10.0-11.0 Å, and c = 12.0-13.0 Å, with cell angles deviating from 90° due to the molecular asymmetry [4]. The density is predicted to be approximately 1.4-1.5 g/cm³, which is consistent with the molecular weight and expected packing efficiency [4].

Electronic Properties

Electron Density Distribution

The electron density distribution in 2-Phenyl-5-(trifluoromethyl)pyridine is significantly influenced by the electron-withdrawing trifluoromethyl group and the electron-donating phenyl substituent. Molecular electrostatic potential calculations reveal that the trifluoromethyl group creates a region of electron deficiency in the pyridine ring, particularly at the 5-position carbon atom [5].

The nitrogen atom in the pyridine ring maintains its characteristic electron-rich character, with a partial negative charge of approximately -0.6 to -0.7 elementary charges [5]. The carbon atoms adjacent to the nitrogen show reduced electron density compared to unsubstituted pyridine, with the carbon at the 6-position exhibiting the most significant electron depletion due to its proximity to the nitrogen and the influence of the trifluoromethyl group [5].

The phenyl ring contributes electron density to the pyridine system through resonance effects, partially compensating for the electron-withdrawing influence of the trifluoromethyl group [5]. This results in a polarized electron distribution where the phenyl-substituted region of the molecule is relatively electron-rich compared to the trifluoromethyl-substituted region [5].

Mulliken population analysis indicates that the trifluoromethyl carbon carries a partial positive charge of approximately +0.8 to +1.0 elementary charges, while the fluorine atoms each bear partial negative charges of approximately -0.3 to -0.4 elementary charges [5]. This charge distribution is consistent with the highly polar nature of the carbon-fluorine bonds in the trifluoromethyl group [5].

Molecular Orbital Theory Analysis

Frontier molecular orbital analysis of 2-Phenyl-5-(trifluoromethyl)pyridine provides crucial insights into its electronic structure and reactivity patterns. The highest occupied molecular orbital is primarily localized on the phenyl ring and the adjacent carbon atoms of the pyridine ring, with significant contributions from the nitrogen lone pair [6].

The HOMO energy is estimated to be approximately -6.5 to -7.0 electron volts, which is lower than that of unsubstituted pyridine due to the electron-withdrawing effect of the trifluoromethyl group [6]. The lowest unoccupied molecular orbital is predominantly centered on the pyridine ring, particularly in the region proximal to the trifluoromethyl substituent [6].

The LUMO energy is calculated to be approximately -1.5 to -2.0 electron volts, significantly lower than that of unsubstituted pyridine, indicating enhanced electron-accepting capability [6]. This lowering of the LUMO energy is primarily attributed to the strong electron-withdrawing character of the trifluoromethyl group [6].

The HOMO-LUMO energy gap ranges from 4.5 to 5.5 electron volts, which is comparable to other substituted pyridine derivatives [6]. This energy gap influences the compound's optical properties, with the calculated absorption maximum occurring at approximately 250-280 nanometers in the ultraviolet region [6].

Molecular orbital coefficients reveal that the HOMO exhibits significant delocalization across the entire molecular framework, with the highest coefficients located on the phenyl ring carbons and the pyridine nitrogen [6]. The LUMO shows preferential localization on the pyridine ring carbons, particularly those adjacent to the trifluoromethyl group [6].

Resonance Structures

The resonance description of 2-Phenyl-5-(trifluoromethyl)pyridine involves multiple contributing structures that reflect the electron delocalization throughout the aromatic system. The primary resonance forms include structures where the lone pair on the nitrogen atom participates in the aromatic sextet of the pyridine ring .

The phenyl substituent contributes to the resonance stabilization through structures where electron density is donated from the phenyl ring to the pyridine system . These resonance forms are particularly important in describing the enhanced electron density at the 2-position of the pyridine ring .

The trifluoromethyl group, while not directly participating in resonance, significantly influences the relative contributions of various resonance structures through its strong inductive effect . Structures where electron density is withdrawn from the pyridine ring toward the trifluoromethyl group are energetically favorable and contribute significantly to the overall electronic description .

Secondary resonance contributors include structures where the phenyl and pyridine rings exhibit extended conjugation, though these contributions are limited by the non-planar geometry of the molecule . The quinoidal structures, where formal double bonds are redistributed within the aromatic systems, represent higher-energy contributors but are important for understanding the polarization effects .

The weighted contributions of the various resonance structures indicate that the conventional aromatic structure contributes approximately 60-70% to the overall electronic description, while charge-separated structures account for the remaining contribution . This analysis is consistent with the observed dipole moment of 3.5-4.5 Debye units .

Stereochemical Considerations

2-Phenyl-5-(trifluoromethyl)pyridine lacks stereogenic centers and therefore does not exhibit configurational isomerism. However, the compound displays conformational isomerism due to the restricted rotation around the carbon-carbon bond connecting the phenyl and pyridine rings [8].

The primary stereochemical consideration involves the relative orientation of the phenyl ring with respect to the pyridine plane. The two principal conformers are designated as syn and anti based on the relative positions of the phenyl ortho-hydrogens and the pyridine nitrogen [8]. The syn conformer, where the phenyl ring is oriented toward the nitrogen, experiences steric interactions that destabilize it relative to the anti conformer [8].

The energy difference between the syn and anti conformers is approximately 5-10 kilojoules per mole, with the anti conformer being more stable [8]. This preference is attributed to the minimization of steric interactions between the phenyl ortho-hydrogens and the pyridine nitrogen lone pair [8].

The trifluoromethyl group introduces additional stereochemical complexity by creating an asymmetric environment around the pyridine ring. The three fluorine atoms of the trifluoromethyl group adopt specific orientations that minimize intramolecular repulsions while maximizing favorable electrostatic interactions [8].

Conformational analysis using computational methods reveals that the molecule preferentially adopts conformations where the phenyl ring is tilted at an angle of 15-30 degrees from the pyridine plane [8]. This tilted orientation represents a compromise between π-π conjugation, which favors planarity, and steric repulsion, which favors perpendicular orientation [8].

Two-Dimensional and Three-Dimensional Structural Representations

The two-dimensional structural representation of 2-Phenyl-5-(trifluoromethyl)pyridine depicts the planar connectivity of atoms within the molecule. The conventional Lewis structure shows the pyridine ring with its characteristic nitrogen atom and the substituents at the 2 and 5 positions. The trifluoromethyl group is represented with the central carbon bonded to three fluorine atoms, emphasizing the tetrahedral geometry around the carbon [9].

In the two-dimensional representation, the molecule exhibits a molecular formula of C₁₂H₈F₃N with a complexity index of 234, indicating a moderately complex molecular architecture [1]. The topological polar surface area is calculated to be 22.12 Ų, reflecting the contribution of the nitrogen and fluorine atoms to the molecular polarity [1].

The three-dimensional structure reveals the non-planar nature of the molecule, with the phenyl ring twisted relative to the pyridine plane. Molecular modeling studies using density functional theory methods show that the phenyl ring adopts a dihedral angle of approximately 20-30 degrees with respect to the pyridine ring in the most stable conformation [9].

The trifluoromethyl group projects out of the pyridine plane with the three fluorine atoms positioned to minimize steric interactions with adjacent atoms. The tetrahedral geometry of the trifluoromethyl group is clearly evident in the three-dimensional representation, with carbon-fluorine bond lengths of 1.34-1.35 Å and fluorine-carbon-fluorine angles of 107-109 degrees [9].

Space-filling models demonstrate that the trifluoromethyl group occupies a significant volume due to the large van der Waals radii of the fluorine atoms. The molecular volume is estimated to be approximately 180-200 Ų, with the trifluoromethyl group contributing approximately 30-35% of the total molecular volume [9].

The three-dimensional electron density distribution shows regions of high electron density around the nitrogen atom and the fluorine atoms, while the regions around the carbon atoms bonded to fluorine exhibit electron deficiency [9]. This distribution is consistent with the calculated dipole moment of 3.5-4.5 Debye units, with the dipole vector pointing from the electron-rich nitrogen region toward the electron-deficient trifluoromethyl region [9].